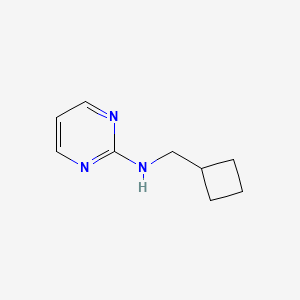![molecular formula C15H17NO B7540848 [3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)
[3-(2-Phenylethylamino)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Phenylethylamino)phenyl]methanol, also known as PEPA, is a chemical compound that belongs to the class of phenylethanolamines. It is a synthetic compound that is used in scientific research to study the effects of drugs on the central nervous system. PEPA is a potent agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory.
Mechanism of Action
[3-(2-Phenylethylamino)phenyl]methanol binds to the AMPA receptor and activates it, leading to an influx of calcium ions into the neuron. This influx of calcium ions triggers a series of intracellular signaling pathways that result in changes in synaptic strength and plasticity. These changes are thought to underlie the processes of learning and memory.
Biochemical and Physiological Effects:
[3-(2-Phenylethylamino)phenyl]methanol has been shown to enhance synaptic transmission and plasticity in the hippocampus, a brain region that is important for learning and memory. It has also been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia. Additionally, [3-(2-Phenylethylamino)phenyl]methanol has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(2-Phenylethylamino)phenyl]methanol in lab experiments is that it is a potent and selective agonist of the AMPA receptor, allowing researchers to study the effects of AMPA receptor activation in a controlled manner. However, one limitation is that [3-(2-Phenylethylamino)phenyl]methanol is not a natural compound and may not accurately reflect the effects of endogenous ligands on the AMPA receptor.
Future Directions
There are several future directions for research on [3-(2-Phenylethylamino)phenyl]methanol. One area of interest is the development of drugs that target the AMPA receptor for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the study of the role of the AMPA receptor in other brain regions and its potential involvement in other neurological disorders. Additionally, researchers may investigate the effects of other compounds that modulate the AMPA receptor, such as negative allosteric modulators, to gain a more complete understanding of the role of the AMPA receptor in synaptic plasticity and learning and memory.
Synthesis Methods
[3-(2-Phenylethylamino)phenyl]methanol can be synthesized by reacting N-(2-hydroxyethyl)-3-iodoaniline with 2-bromobenzyl bromide in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield [3-(2-Phenylethylamino)phenyl]methanol.
Scientific Research Applications
[3-(2-Phenylethylamino)phenyl]methanol is used in scientific research to study the effects of drugs on the central nervous system. It is a potent agonist of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory. By studying the effects of [3-(2-Phenylethylamino)phenyl]methanol on the AMPA receptor, researchers can gain insights into the mechanisms underlying these processes and develop new drugs to treat disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
[3-(2-phenylethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-12-14-7-4-8-15(11-14)16-10-9-13-5-2-1-3-6-13/h1-8,11,16-17H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRDGRVJRNXWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Phenylethylamino)phenyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[3-Methyl-4-(propan-2-yl)phenoxy]ethyl}sulfanyl)acetic acid](/img/structure/B7540769.png)
![1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B7540778.png)
![2-[2,3-Dihydro-1-benzofuran-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7540779.png)
![2-[(8-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanoic acid](/img/structure/B7540794.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]acetic acid](/img/structure/B7540810.png)
![2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7540815.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7540822.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)


![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)

![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)